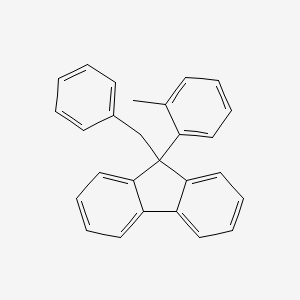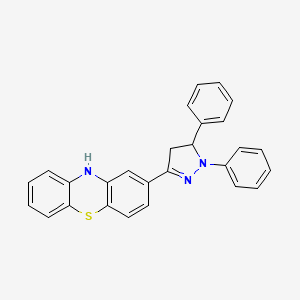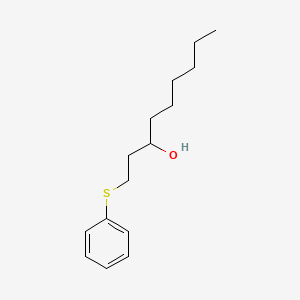
3-Nonanol, 1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonanol, 1-(phenylthio)- is an organic compound belonging to the class of alcohols It features a nonanol backbone with a phenylthio group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanol, 1-(phenylthio)- typically involves the reaction of nonanol with thiophenol in the presence of a base. One common method is the use of Grignard reagents, where nonanol is first converted to a Grignard reagent and then reacted with thiophenol to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Nonanol, 1-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nonanol, 1-(phenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Nonanol, 1-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nonanol, 1-(phenylthio)- involves its interaction with various molecular targets. The phenylthio group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Nonanol: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
1-Phenylthio-2-propanol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Phenylthioethanol: Contains a phenylthio group but with an ethanol backbone, leading to different reactivity and applications.
Uniqueness
3-Nonanol, 1-(phenylthio)- is unique due to its specific combination of a nonanol backbone and a phenylthio group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
84547-46-6 |
|---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-phenylsulfanylnonan-3-ol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-6-9-14(16)12-13-17-15-10-7-5-8-11-15/h5,7-8,10-11,14,16H,2-4,6,9,12-13H2,1H3 |
InChI Key |
QOWUHFUHIHVYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


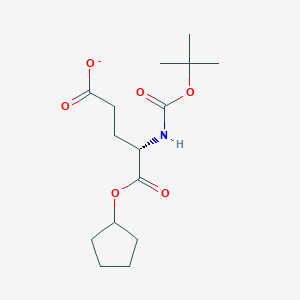
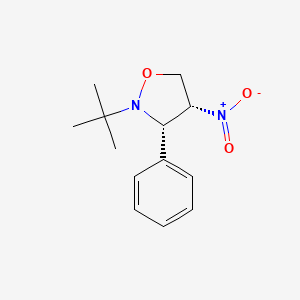
![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
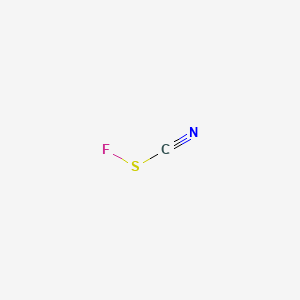
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
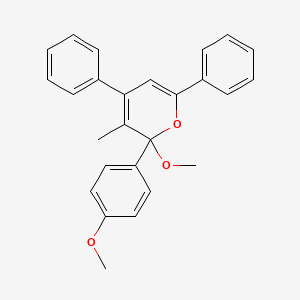
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)
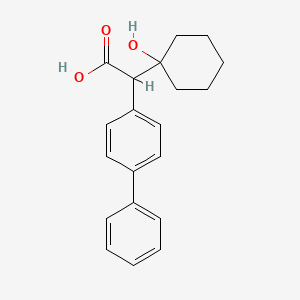
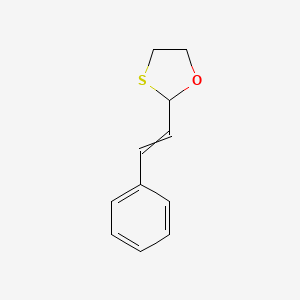
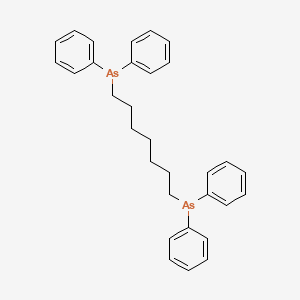
![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
